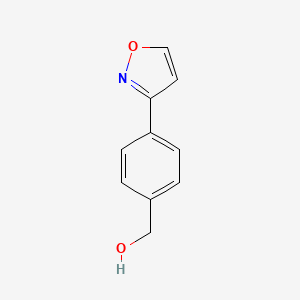

(4-(Isoxazol-3-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

[4-(1,2-oxazol-3-yl)phenyl]methanol |

InChI |

InChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-6,12H,7H2 |

InChI Key |

WDLADEUKRDNUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NOC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Isoxazol 3 Yl Phenyl Methanol

Established Synthetic Routes to the Core Structure

The construction of the (4-(isoxazol-3-yl)phenyl)methanol framework primarily relies on the formation of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The most common and versatile method for this is the [3+2] dipolar cycloaddition reaction. wikipedia.orgnumberanalytics.comyoutube.com This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is often an alkyne or an alkene. wikipedia.orgrsc.org

Precursor Synthesis and Intermediate Isolation Strategies

The synthesis of this compound via [3+2] cycloaddition necessitates the preparation of two key precursors: a substituted nitrile oxide and a suitable alkyne.

A logical and documented approach involves the reaction of a nitrile oxide derived from 4-formylbenzaldehyde with propargyl alcohol. biolmolchem.com The synthesis of the nitrile oxide precursor typically begins with the conversion of the aldehyde to its corresponding aldoxime. biolmolchem.com

Synthesis of 4-Formylbenzaldehyde Oxime:

4-Formylbenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), to yield 4-formylbenzaldehyde oxime. biolmolchem.comnih.gov This intermediate is typically a stable solid that can be isolated and purified by recrystallization.

The subsequent step involves the in-situ generation of the nitrile oxide from the aldoxime. This is commonly achieved by chlorination of the aldoxime with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride, which then eliminates hydrogen chloride in the presence of a base to yield the reactive nitrile oxide intermediate. nih.gov

Alternative Precursor Strategy: Suzuki-Miyaura Coupling

An alternative strategy for constructing the core structure involves a Suzuki-Miyaura cross-coupling reaction. libretexts.orgbeilstein-journals.orgnih.gov This powerful carbon-carbon bond-forming reaction can be employed to couple a pre-formed isoxazole ring with a phenyl derivative. For instance, a 3-bromoisoxazole (B39813) could be coupled with (4-(hydroxymethyl)phenyl)boronic acid or, more practically, 4-formylphenylboronic acid followed by reduction. The synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde (B125591) is well-documented and can be achieved in high yield. wikipedia.orgontosight.ai

The required (4-(hydroxymethyl)phenyl)boronic acid can be prepared from 4-formylphenylboronic acid via reduction, for example, with sodium borohydride (B1222165). udel.edu Alternatively, a 3-isoxazolylboronate can be coupled with a 4-halobenzyl alcohol derivative. researchgate.net

Critical Reaction Steps and Optimized Conditions

The critical step in the primary synthetic route is the [3+2] cycloaddition of the in-situ generated 4-formylbenzonitrile oxide with propargyl alcohol. The reaction conditions for this cycloaddition can be optimized to maximize yield and regioselectivity.

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or THF. biolmolchem.com A base, often a tertiary amine like triethylamine, is used to facilitate the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide. The reaction temperature can vary, with some procedures performed at room temperature while others may require refluxing. biolmolchem.comresearchgate.net

A plausible final step in a synthesis starting from 4-formylbenzaldehyde would be the reduction of the aldehyde group in the resulting 4-(isoxazol-3-yl)benzaldehyde (B8803009) to the desired methanol (B129727). This reduction can be selectively achieved using a mild reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol. udel.edu

Alternatively, if the synthesis starts with 4-carboxybenzaldehyde, the resulting 4-(isoxazol-3-yl)benzoic acid would require reduction of the carboxylic acid to the alcohol. This can be accomplished using stronger reducing agents like lithium aluminum hydride (LAH) in an anhydrous aprotic solvent like THF, followed by an aqueous workup. A related compound, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is a known intermediate for advanced applications, suggesting the feasibility of this approach. nbinno.comnih.govbldpharm.comchemicalbook.compharmaffiliates.com

The following table outlines a representative synthetic sequence and optimized conditions based on related literature.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Formylbenzaldehyde, Hydroxylamine hydrochloride | Pyridine, Ethanol, Reflux | 4-Formylbenzaldehyde oxime | >90 |

| 2 | 4-Formylbenzaldehyde oxime, Propargyl alcohol | N-Chlorosuccinimide, Triethylamine, CH2Cl2, RT to Reflux | 4-(5-(Hydroxymethyl)isoxazol-3-yl)benzaldehyde | 70-85 |

| 3 | 4-(5-(Hydroxymethyl)isoxazol-3-yl)benzaldehyde | Sodium borohydride, Methanol, 0 °C to RT | This compound | >90 |

Novel Approaches and Methodological Advancements in Synthesis

Recent advancements in organic synthesis offer new avenues for the preparation of this compound, with a focus on improving efficiency, selectivity, and sustainability.

Catalytic Strategies for Isoxazole Ring Formation and Coupling Reactions

The classical [3+2] cycloaddition can be enhanced through the use of catalysts. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has analogous applications in isoxazole synthesis, promoting regioselectivity and allowing for milder reaction conditions. nih.gov While typically used for triazole synthesis, copper catalysts can also facilitate the reaction of nitrile oxides with terminal alkynes. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful catalytic approach to the target molecule. libretexts.orgresearchgate.net The development of highly active palladium catalysts and phosphine (B1218219) ligands has expanded the scope and efficiency of these reactions, enabling the coupling of a wide range of aryl and heteroaryl partners under mild conditions. beilstein-journals.orgnih.gov

Stereoselective and Chemo-selective Synthesis Considerations

For this compound, stereoselectivity is not a concern as it is an achiral molecule. However, chemoselectivity is a critical consideration, particularly when dealing with precursors bearing multiple reactive functional groups.

For instance, during the reduction of a precursor like 4-(isoxazol-3-yl)benzaldehyde, the choice of reducing agent is crucial to selectively reduce the aldehyde without affecting the isoxazole ring. Mild hydridic reducing agents like sodium borohydride are well-suited for this purpose. udel.edu In contrast, more reactive reducing agents could potentially lead to cleavage of the N-O bond in the isoxazole ring.

In the context of Suzuki-Miyaura coupling, the chemoselective reaction of the boronic acid or its derivative in the presence of other functional groups is a hallmark of this methodology, largely due to the mild reaction conditions and the specific catalytic cycle. libretexts.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. Several strategies can be applied to the synthesis of this compound.

One key aspect is the use of greener solvents. Water has been explored as a solvent for the synthesis of isoxazole derivatives, often leading to improved reaction rates and simplified workup procedures. rsc.orgd-nb.info The use of ultrasound or microwave irradiation can also accelerate reactions, reduce energy consumption, and in some cases, enable solvent-free conditions. rsc.orgnih.gov

Catalytic methods, by their nature, are inherently greener than stoichiometric reactions as they reduce waste by using smaller quantities of reagents. The development of reusable heterogeneous catalysts for isoxazole synthesis is an active area of research. rsc.org Furthermore, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste by minimizing intermediate isolation and purification steps. nih.gov For example, a one-pot synthesis could involve the in-situ generation of the nitrile oxide from the aldoxime followed immediately by the cycloaddition reaction. nih.gov

Derivatization and Functionalization Strategies of the Parent Compound

The strategic modification of "this compound" is crucial for its development in various chemical and pharmaceutical applications. The compound possesses three key regions for chemical alteration: the hydroxyl group, the phenyl ring, and the isoxazole ring. Each of these sites can be selectively functionalized to modulate the molecule's physicochemical properties and biological activity.

Hydroxyl Group Modification and Esterification

The primary alcohol moiety in this compound is a prime site for derivatization. Its reactivity allows for a range of chemical transformations, most notably esterification and conversion to other functional groups.

One common modification involves the reaction of the hydroxyl group with thionyl chloride to produce the corresponding chloromethane (B1201357) derivative, (4-(3-chloromethyl)phenyl)isoxazole. This transformation converts the alcohol into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions. This intermediate can then be treated with various O- and N-nucleophiles to introduce a diverse array of functional groups. researchgate.net For instance, reactions with benzylamine, morpholine, or vanillin (B372448) can yield the corresponding substituted amines and ethers. researchgate.net

Esterification is another widely employed strategy to modify the hydroxyl group. Standard procedures, such as Fischer esterification, can be used. For example, the related compound (3-(4-Bromophenyl)isoxazol-5-yl)methanol has been successfully esterified with isobutyric acid. sciety.orgresearchgate.net This type of reaction introduces an ester linkage, which can alter properties like lipophilicity and can act as a prodrug moiety in medicinal chemistry contexts. The synthesis is typically efficient and proceeds under mild conditions. sciety.orgresearchgate.net

Table 1: Examples of Hydroxyl Group Modification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| (5-Arylisoxazol-3-yl)arylmethanol | Thionyl Chloride (SOCl₂) | (1,2-Azol-3-yl)arylchloromethane | Chlorination | researchgate.net |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | Isobutyric Acid | (3-(4-Bromophenyl)isoxazol-5-yl)methyl 2-methylpropanoate | Fischer Esterification | sciety.orgresearchgate.net |

| (1,2-Azol-3-yl)arylchloromethane | Benzylamine | N-((1,2-azol-3-yl)arylmethyl)benzylamine | Nucleophilic Substitution | researchgate.net |

Substituent Introduction and Modification on the Phenyl Ring

The phenyl ring of this compound offers a versatile scaffold for introducing or modifying substituents to explore structure-activity relationships (SAR). A common approach begins with a substituted starting material, such as a halogenated benzaldehyde, which is then carried through the synthetic sequence to form the final isoxazole-containing alcohol.

Commercially available derivatives of the parent compound, such as those with chloro, bromo, fluoro, and methoxy (B1213986) substituents on the phenyl ring, indicate that synthetic routes from corresponding substituted precursors are well-established. sigmaaldrich.com For instance, the synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol starts from 4-bromobenzaldehyde. researchgate.net

Advanced functionalization can be achieved using cross-coupling reactions on a halogenated precursor. A key example is the Suzuki reaction, which allows for the formation of carbon-carbon bonds. In a related synthetic pathway for trisubstituted isoxazoles, a bromide intermediate was subjected to a Suzuki reaction with a pinacol (B44631) ester to introduce new heterocyclic moieties. nih.gov This strategy could be applied to a bromo-substituted derivative of this compound to attach a wide variety of aryl or heteroaryl groups to the phenyl ring.

Furthermore, ether linkages can be formed, as demonstrated in the synthesis of 4-phenoxy-phenyl isoxazoles, where a 4-fluorobenzaldehyde (B137897) was reacted with a phenol (B47542) in the presence of a base like potassium carbonate to create a diaryl ether linkage. nih.gov

Table 2: Strategies for Phenyl Ring Functionalization

| Strategy | Example Reaction | Precursor | Reagents | Product Feature | Reference |

|---|---|---|---|---|---|

| Synthesis from Substituted Precursor | Isoxazole formation | 4-Bromobenzaldehyde | Hydroxylamine, Propargyl alcohol | 4-Bromophenyl group | researchgate.net |

| Suzuki Cross-Coupling | C-C bond formation | Bromo-substituted phenylisoxazole | Boronic acid/ester, Palladium catalyst | Aryl or heteroaryl substituent | nih.gov |

Structure Activity Relationship Sar Studies and Analog Design Based on 4 Isoxazol 3 Yl Phenyl Methanol

Rational Design Principles for Analog Generation

Scaffold Hopping and Molecular Mimicry Approaches

Scaffold hopping and molecular mimicry are powerful strategies in medicinal chemistry aimed at discovering novel molecular architectures with improved pharmacological profiles. These approaches involve replacing the core structure (scaffold) of a known active compound, such as (4-(Isoxazol-3-yl)phenyl)methanol, with a functionally equivalent but structurally distinct moiety. The goal is to enhance properties like potency, selectivity, and metabolic stability, or to secure novel intellectual property.

A primary target for such modifications in this scaffold is the central phenyl ring. Bioisosteric replacement of the phenyl group can significantly alter a molecule's properties. drughunter.com In recent years, nonclassical bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have emerged as effective phenyl ring mimics. nih.gov These three-dimensional, saturated cores can replicate the geometry of the phenyl ring while improving solubility and metabolic profiles. For instance, in an antimalarial drug discovery program, replacing a phenyl group with a BCP analogue resulted in a compound with equivalent potency and significantly enhanced metabolic stability. nih.govsemanticscholar.org Conversely, using a cubane analogue improved in vitro potency but led to a decrease in metabolic stability due to oxidation on the cubane core itself. nih.govsemanticscholar.org

Another scaffold hopping strategy involves modifying or replacing the isoxazole (B147169) ring. In the development of inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), trisubstituted isoxazoles serve as a core scaffold. nih.gov Systematic modifications around this core, guided by in silico docking, have led to the optimization of allosteric modulators. nih.gov Similarly, a scaffold-hopping exercise on a series of proteasome inhibitors involved reversing the central bi-cyclic core, which, while slightly reducing potency, was compensated by a significant improvement in solubility. dundee.ac.uk This highlights the trade-offs often involved in scaffold hopping, where a slight decrease in one parameter can be accepted for a substantial gain in another, such as improved developability. dundee.ac.uk

The table below summarizes examples of bioisosteric replacements for the phenyl group, a key component of the this compound scaffold.

| Parent Moiety | Bioisosteric Replacement | Observed Effects | Reference |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Equipotent to parent, significantly improved metabolic stability. | nih.govsemanticscholar.org |

| Phenyl | Cubane | Improved in vitro potency, reduced metabolic stability. | nih.govsemanticscholar.org |

| Phenyl | closo-Carborane | Improved in vitro potency, reduced metabolic stability. | nih.gov |

| Phenyl | Pyridyl | Maintained potency with increased solubility compared to a phenyl analog. | dundee.ac.uk |

These examples demonstrate that replacing the phenyl or isoxazole moieties of the core scaffold can be a viable strategy to modulate the physicochemical and pharmacological properties of the resulting analogs.

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound and its analogs provides insight into the spatial arrangement of its functional groups and the non-covalent interactions that drive molecular recognition.

Crystallographic studies of compounds structurally related to this compound offer valuable data. For example, in (3-Phenyl-isoxazol-5-yl)methanol, the isoxazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 25.82 (3)°. nih.gov This twist is a common feature in such linked aromatic systems. In a similar molecule, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, the molecular skeleton, excluding the hydroxyl oxygen, is described as essentially planar. researchgate.net The conformation can be influenced by substituents; in a study of (4H-chromeno[4,3-c]isoxazol-3-yl)methanol, the primary hydroxy group adopts a trans conformation relative to the isoxazole oxygen atom, with a torsion angle of 170.65 (8)°. nih.gov The addition of a methyl group to this scaffold altered this angle slightly to 179.56 (10)° due to different hydrogen-bonding environments. nih.gov

These conformational features have direct implications for molecular recognition. The hydroxyl group of the methanol (B129727) moiety and the nitrogen atom of the isoxazole ring are key hydrogen bond acceptors and donors. In the crystal structure of (3-Phenyl-isoxazol-5-yl)methanol, intermolecular O-H···O hydrogen bonds link molecules into ribbons. nih.gov In [3-(4-Methylphenyl)isoxazol-5-yl]methanol, intermolecular O-H···N hydrogen bonds create chains that extend along the crystal's a-axis. researchgate.net

The table below presents key conformational data from crystallographic studies of related isoxazole-methanol derivatives.

| Compound | Dihedral Angle (Isoxazole-Phenyl) | Key Torsion Angle | Intermolecular Interactions | Reference |

| (3-Phenyl-isoxazol-5-yl)methanol | 25.82 (3)° | - | O-H···O hydrogen bonds | nih.gov |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | Essentially planar skeleton | - | O-H···N hydrogen bonds | researchgate.net |

| (4H-chromeno[4,3-c]isoxazol-3-yl)methanol | - | C-C-O-H: 170.65 (8)° | O-H···N and C-H···O hydrogen bonds | nih.gov |

| 8-methyl-(4H-chromeno[4,3-c]isoxazol-3-yl)methanol | - | C-C-O-H: 179.56 (10)° | O-H···X (X = N, O) and C-H···O hydrogen bonds | nih.gov |

In the context of a biological target, such as an enzyme's active site, the molecule's preferred conformation and its ability to form specific hydrogen bonds are paramount for binding affinity and selectivity. For instance, in docking studies of isoxazole derivatives as acetyl-CoA carboxylase inhibitors, specific hydrogen bonds between the isoxazole oxygen and key amino acid residues like Ala-2125 were observed, which were crucial for inhibitory activity. semanticscholar.org The orientation of the phenyl ring and its substituents also plays a critical role, influencing how the molecule fits within a binding pocket and whether it can form favorable hydrophobic or van der Waals interactions. nih.gov Therefore, understanding the conformational preferences and limitations of the this compound scaffold is essential for the rational design of new, potent, and selective therapeutic agents.

Mechanistic Investigations and Molecular Interaction Studies of 4 Isoxazol 3 Yl Phenyl Methanol

Exploration of Molecular Targets and Binding Mechanisms

The isoxazole (B147169) scaffold is a key feature in a variety of biologically active molecules. Research into trisubstituted isoxazoles has identified the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt) as a significant molecular target. nih.gov RORγt is a promising target for the treatment of autoimmune diseases, and it possesses an allosteric binding site that can be modulated by small molecules. nih.gov

Studies on isoxazole derivatives designed as RORγt inverse agonists reveal a clear relationship between their chemical structure and binding affinity. The optimization of substituents at the C-4 and C-5 positions of the isoxazole ring is crucial for potency. nih.gov For instance, the introduction of ether or alkene linkers at the C-4 position has been shown to result in the highest potency, highlighting the importance of the linker's flexibility and lipophilicity. nih.gov

Crystallization studies of these isoxazole ligands complexed with the RORγt ligand-binding domain (LBD) confirm their binding to an allosteric site located between helices 3, 4, 11, and 12. nih.gov This binding stabilizes the protein fold, a characteristic interaction for ligands that affect protein function. nih.gov The selectivity of these compounds is also a key aspect of their interaction profile; potent isoxazole derivatives have demonstrated high selectivity for RORγt over other nuclear receptors like PPARγ. nih.gov

At the molecular level, the interaction between isoxazole derivatives and the RORγt allosteric site is defined by specific hydrophobic interactions and hydrogen bonds. Co-crystal structures show that the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring anchor the molecule in a common binding pose. nih.gov The conformation of the linker at the C-4 position is particularly critical, with more rotationally restricted linkers potentially leading to a higher entropic penalty and a subsequent decrease in binding affinity. nih.gov

In one detailed example, the co-crystal structure of RORγt with an isoxazole compound featuring an ether linker revealed the precise role of hydrophobic interactions in stabilizing the complex. nih.gov The introduction of even a small substituent, like a fluoro group on an adjacent phenyl ring, can slightly shift the conformation of other parts of the molecule within the binding pocket, demonstrating the sensitivity of the ligand-target interaction. nih.gov

Investigation of Cellular Pathway Modulation at the Molecular Level

The isoxazole moiety is present in compounds that can modulate specific cellular signaling pathways. For example, a synthesized isoxazole chalcone (B49325) derivative was found to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway. nih.gov This study identified that the Akt and GSK3β signaling pathways were directly involved in the biological effects observed, indicating that isoxazole-containing molecules can influence key cellular processes through interaction with specific protein kinases in a signaling cascade. nih.gov This provides a precedent for how a compound like (4-(Isoxazol-3-yl)phenyl)methanol could potentially modulate cellular functions.

Elucidation of Molecular Mechanisms of Action

Based on the available research for related compounds, the molecular mechanism of action for isoxazole derivatives often involves allosteric modulation of nuclear receptors. The inhibition of RORγt by trisubstituted isoxazoles serves as a prime example of this mechanism. nih.gov These compounds act as inverse agonists, binding to an allosteric site on the receptor to modulate its activity. nih.gov This mechanism offers an alternative to targeting the orthosteric binding site, which can sometimes lead to off-target effects. nih.gov

The development of these molecules has led to compounds with low nanomolar potency and significant cellular activity, underscoring the potential of the isoxazole chemotype for developing effective allosteric modulators. nih.gov

Biophysical Characterization of Compound-Target Interactions

Biophysical techniques are essential for confirming and quantifying the interaction between a compound and its molecular target. A thermal shift assay (TSA) is a common method used to assess the stabilizing effect of a ligand binding to a protein. nih.gov For isoxazole derivatives targeting RORγt, TSA has been used as an orthogonal assay to confirm the binding observed in other tests. nih.gov

Ligand binding typically increases the thermal stability of a protein, which is measured as a change in its melting temperature (ΔTm). The data below, derived from studies on RORγt-active isoxazoles, illustrates how different substitutions on the isoxazole ring correlate with the thermal stabilization of the target protein, providing a quantitative measure of binding. nih.gov

| Compound | Description | ΔTm (°C) | Relative Potency |

| Compound 3 | Isoxazole with C-4 ether linker | 4.9 | High |

| Compound 6 | Isoxazole derivative | 6.4 | High |

This table is generated based on data for representative isoxazole compounds from a structure-activity relationship study and illustrates the biophysical characterization of ligand binding to the RORγt protein. nih.gov

Computational Chemistry Applications in the Study of 4 Isoxazol 3 Yl Phenyl Methanol

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are foundational techniques in computational chemistry that allow for the examination of a molecule's behavior and properties in a virtual environment. These methods are instrumental in predicting the three-dimensional structure, stability, and dynamics of (4-(Isoxazol-3-yl)phenyl)methanol.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bonds connecting the phenyl ring to the isoxazole (B147169) ring and the phenyl ring to the methanol (B129727) group. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Table 1: Hypothetical Torsional Energy Profile for the Phenyl-Isoxazole Bond in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 30 | 1.5 | Skewed |

| 60 | 0.0 | Gauche (Global Minimum) |

| 90 | 2.8 | Bisected |

| 120 | 0.8 | Skewed |

| 180 | 4.5 | Eclipsed (High Energy) |

This table is an illustrative example of what a torsional energy profile might look like for the specified bond, highlighting the energetic favorability of non-planar conformations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. nih.govresearchgate.netresearchgate.net DFT methods are used to calculate a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and potential interactions with biological targets. For this compound, the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methanol group are expected to be electron-rich sites. nih.gov

Table 2: Exemplary DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. researchgate.net |

| Dipole Moment | 2.5 D | Indicates a moderate polarity. |

These values are representative examples derived from typical DFT calculations on similar aromatic heterocyclic compounds.

Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design methods become invaluable. These approaches utilize the information from a set of known active molecules to develop a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their potential efficacy for a specific biological target.

The process involves calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.comnih.gov

Pharmacophore Modeling and Generation

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.netfrontiersin.org

Starting with a set of active molecules that includes this compound, a pharmacophore model can be generated. This model would highlight the essential spatial arrangement of features. For this particular compound, key pharmacophoric features would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the isoxazole nitrogen and oxygen), and an aromatic ring. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.netfrontiersin.org

Structure-Based Design Methodologies

When the three-dimensional structure of a biological target (such as an enzyme or receptor) is available, structure-based design methods can be employed. These techniques leverage the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular docking is a primary tool in structure-based design. nih.govnih.gov This computational technique predicts the preferred orientation of a ligand when bound to a target protein. In the context of this compound, docking studies could be performed to understand how it might fit into the active site of a particular enzyme. The results of docking simulations can provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and a prediction of the binding affinity. This information is invaluable for the rational design of more potent inhibitors or modulators. nih.govnih.govnih.gov For instance, the isoxazole moiety is a known pharmacophore in various enzyme inhibitors. nih.govnih.gov

Table 3: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -7.8 kcal/mol | Suggests a favorable binding interaction. |

| Key Hydrogen Bonds | Hydroxyl H with Asp145; Isoxazole N with Lys72 | Indicates specific interactions anchoring the ligand in the binding site. |

| Key Hydrophobic Interactions | Phenyl ring with Leu83, Val30 | Shows the importance of the aromatic moiety for binding. |

This table illustrates the type of data obtained from a molecular docking simulation and its interpretation in the context of drug design.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is instrumental in predicting the interaction between a ligand, such as this compound, and the binding site of a target protein. This technique allows researchers to visualize and analyze the binding mode, which is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

The process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In studies of isoxazole derivatives, molecular docking has been successfully employed to identify potential biological targets and to elucidate binding interactions. For instance, docking studies on isoxazole-carboxamide derivatives have shed light on their binding to cyclooxygenase (COX) enzymes, highlighting specific interactions that contribute to their inhibitory activity. nih.gov Similarly, for this compound, docking simulations would be invaluable in identifying its potential protein targets and in predicting how it orients itself within their active sites. This information is foundational for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

A hypothetical molecular docking study of this compound into a target protein might reveal the interactions detailed in the table below.

| Interaction Type | Participating Atoms from this compound | Potential Interacting Residues in a Protein Target |

| Hydrogen Bond | Hydroxyl group (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond | Isoxazole Nitrogen atom | Asparagine, Glutamine, Histidine |

| Pi-Pi Stacking | Phenyl ring, Isoxazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interaction | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations that occur in a biological environment. This approach provides a more realistic representation of the molecular interactions, as both the ligand and the protein are treated as flexible entities.

For this compound, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking. By simulating the complex for nanoseconds or even microseconds, researchers can determine whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding site. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can provide insights into the thermodynamics of binding through techniques like free energy calculations.

Studies on related isoxazole compounds have demonstrated the power of MD simulations in understanding their dynamic behavior. For example, MD simulations of isoxazole derivatives targeting the farnesoid X receptor (FXR) have helped to identify the structural requirements for agonistic activity. researchgate.net Applying this technique to this compound would allow for a detailed analysis of its dynamic interactions with a potential target protein, providing crucial information for the optimization of its structure to enhance binding affinity and selectivity.

| Simulation Parameter | Typical Value/Condition | Information Gained |

| Simulation Time | 100-1000 nanoseconds | Stability of the binding pose, conformational changes |

| Force Field | AMBER, CHARMM, GROMOS | Description of inter- and intramolecular forces |

| Solvent Model | Explicit (e.g., TIP3P) | Role of water molecules in the binding interface |

| Temperature and Pressure | 300 K, 1 atm | Mimics physiological conditions |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies flexibility and key interactions over time |

Virtual Screening and Computational Filtering for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). When applied to the discovery of analogs of this compound, virtual screening can be used to explore vast chemical spaces and to prioritize compounds for synthesis and experimental testing.

The process typically begins with the creation of a virtual library of compounds, which can be either commercially available or synthetically feasible. These compounds are then docked into the binding site of the target protein, and a scoring function is used to rank them based on their predicted binding affinity. The top-ranked compounds are then subjected to further computational analysis, such as MD simulations, to refine the predictions before they are selected for experimental validation.

Computational filtering is an integral part of this process, where compounds are filtered based on various criteria to increase the likelihood of identifying viable drug candidates. These filters can include physicochemical properties (e.g., molecular weight, lipophilicity), pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicological properties. By applying these filters, researchers can eliminate compounds that are likely to have poor drug-like properties, thereby focusing resources on the most promising candidates. The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies is a common practice in this filtering stage. nih.gov

For the discovery of analogs of this compound, a virtual screening campaign could be designed to identify compounds with improved potency, selectivity, or pharmacokinetic profiles. By starting with the known structure of this compound, researchers can search for analogs that retain the key binding interactions while introducing modifications that enhance other desirable properties. This strategy accelerates the drug discovery process and increases the chances of finding novel and effective therapeutic agents.

| Virtual Screening Step | Description | Application to this compound Analog Discovery |

| Library Preparation | Assembling a large database of chemical structures. | Creating a library of isoxazole-containing compounds or diverse small molecules. |

| Target Preparation | Defining the 3D structure of the biological target. | Using a crystal structure or homology model of a protein of interest. |

| Docking | Predicting the binding mode of each library compound to the target. | Docking the library against the target to identify potential binders. |

| Scoring and Ranking | Estimating the binding affinity and ranking the compounds. | Prioritizing compounds based on their predicted affinity for the target. |

| Post-processing/Filtering | Applying filters for drug-likeness and ADMET properties. | Selecting promising analogs with good predicted efficacy and safety profiles. |

Analytical Methodologies for the Characterization and Quantification of 4 Isoxazol 3 Yl Phenyl Methanol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of (4-(Isoxazol-3-yl)phenyl)methanol from reaction mixtures, impurities, and its derivatives. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is for purity assessment, quantification, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation and quantification of isoxazole (B147169) derivatives.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. For isoxazole compounds, C18 columns are frequently utilized due to their hydrophobicity, which allows for good retention and separation. sigmaaldrich.comsymbiosisonlinepublishing.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsymbiosisonlinepublishing.comscholarsresearchlibrary.com Gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to achieve optimal separation of the target compound from its impurities. symbiosisonlinepublishing.com

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to the International Council for Harmonisation (ICH) guidelines. symbiosisonlinepublishing.com This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated RP-HPLC method for the simultaneous determination of multiple components in a pharmaceutical formulation demonstrated good linearity over a specific concentration range with a high correlation coefficient (R² > 0.99). researchgate.net

| Parameter | Typical Specification |

| Stationary Phase | C18 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 3.5 µm) symbiosisonlinepublishing.com |

| Mobile Phase | A: 0.02M Potassium dihydrogen phosphate buffer, B: Acetonitrile:Methanol mixture symbiosisonlinepublishing.com |

| Elution Mode | Gradient symbiosisonlinepublishing.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) scholarsresearchlibrary.com |

Table 1: Illustrative HPLC Method Parameters for the Analysis of Isoxazole Derivatives.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound itself has limited volatility, its volatile derivatives can be amenable to GC analysis. Derivatization is a common strategy to increase the volatility of polar functional groups, such as the hydroxyl group in the target compound. Silylation, for example, can be employed to convert the alcohol to a more volatile silyl (B83357) ether, which can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities.

Preparative Chromatography for Isolation and Purification

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This can be achieved using both preparative HPLC and flash column chromatography.

Preparative HPLC utilizes larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of a pure compound. nih.gov The principles of separation remain the same as in analytical HPLC, with the goal of collecting the fraction containing the desired compound.

Flash column chromatography, a rapid form of column chromatography, is widely used for the purification of synthetic compounds. researchgate.net In a typical procedure for a related compound, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, the crude product was purified by column chromatography on silica (B1680970) gel using a petroleum ether-ethyl acetate (B1210297) solvent system to yield the pure compound. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound and for confirming its molecular weight and fragmentation patterns.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a comprehensive structural assignment, two-dimensional (2D) NMR techniques are often employed. These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netmdpi.com

| Technique | Information Obtained |

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |

| COSY | Connectivity between protons that are coupled to each other. |

| HSQC | Correlation between a proton and the carbon to which it is directly attached. |

| HMBC | Correlation between a proton and carbons that are two or three bonds away. |

Table 2: Application of NMR Techniques for Structural Elucidation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for detailed structural elucidation and for differentiating between isomers. The fragmentation pathways of organotin compounds, for example, have been studied using MS/MS to establish reaction mechanisms. researchgate.net While specific HRMS and MS/MS data for this compound were not found, the general fragmentation of isoxazole rings often involves cleavage of the N-O bond and subsequent ring opening, followed by fragmentation of the substituent groups. The high temperatures in a GC injector can favor the open-chain form of some molecules, influencing the fragmentation pattern observed in EI-MS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of organic compounds, providing valuable information about their functional groups and electronic properties. In the case of this compound and its derivatives, these methods are crucial for confirming their synthesis and understanding their electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to different types of bonds and functional groups.

For a compound like (3-para-tolyl-isoxazol-5-yl)methanol, a close structural analog of this compound, the FT-IR spectrum reveals several characteristic absorption bands. nih.gov The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. sciarena.com The stretching vibrations of the C=N bond within the isoxazole ring are typically observed around 1600 cm⁻¹. nih.gov The N-O stretching vibrations of the isoxazole ring can be seen in the 835-635 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1605-1430 cm⁻¹ range. nih.gov The absorption band around 1170 cm⁻¹ can be attributed to C-O stretching vibrations. nih.gov

A representative table of expected IR absorption bands for this compound, based on data from analogous compounds, is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (CH₂) | Stretching | 2950-2850 |

| C=N (Isoxazole) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1605-1430 |

| C-O (Alcohol) | Stretching | ~1170 |

| N-O (Isoxazole) | Stretching | 835-635 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the molecule.

X-ray Crystallography for Solid-State Structural Determination

In a study of [3-(4-Methylphenyl)isoxazol-5-yl]methanol , the compound was found to crystallize in the orthorhombic space group P2₁2₁2₁. The isoxazole ring exhibits standard bond lengths and angles. A key feature of its solid-state structure is the formation of intermolecular O—H⋯N hydrogen bonds, which link the molecules into chains extending along the a-axis. The molecular skeleton, with the exception of the hydroxyl oxygen, is largely planar.

Similarly, the crystal structure of (3-Phenyl-isoxazol-5-yl)methanol reveals a monoclinic crystal system with the space group P2₁/c. rsc.org In this molecule, the isoxazole and phenyl rings are not coplanar, forming a dihedral angle of 25.82 (3)°. rsc.org The crystal packing is characterized by intermolecular O—H⋯O hydrogen bonds that link the molecules into ribbons propagating along the nih.gov direction. rsc.org Further stabilization of the crystal structure is achieved through weaker C—H⋯O and C—H⋯N interactions. rsc.org

The crystallographic data for these derivatives provide a solid foundation for understanding the structural properties of this compound. It is anticipated that this compound would also exhibit a non-planar conformation between the phenyl and isoxazole rings and would participate in hydrogen bonding via its hydroxyl group, likely forming chains or other supramolecular assemblies in the solid state.

Below is a table summarizing the crystallographic data for these two related compounds:

| Parameter | [3-(4-Methylphenyl)isoxazol-5-yl]methanol | (3-Phenylisoxazol-5-yl)methanol rsc.org |

| Chemical Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ rsc.org |

| Molecular Weight | 189.21 | 175.18 rsc.org |

| Crystal System | Orthorhombic | Monoclinic rsc.org |

| Space Group | P2₁2₁2₁ | P2₁/c rsc.org |

| a (Å) | 6.1049 (17) | 41.03 (4) rsc.org |

| b (Å) | 7.909 (2) | 5.694 (5) rsc.org |

| c (Å) | 20.244 (5) | 7.348 (7) rsc.org |

| β (°) ** | 90 | 98.51 (2) rsc.org |

| Volume (ų) ** | 977.5 (4) | 1698 (3) rsc.org |

| Z | 4 | 8 rsc.org |

| Key Intermolecular Interactions | O—H⋯N hydrogen bonds | O—H⋯O, C—H⋯O, C—H⋯N hydrogen bonds rsc.org |

Other Specialized Analytical Techniques (e.g., Circular Dichroism for chiral derivatives)

Beyond the standard spectroscopic and crystallographic methods, specialized analytical techniques can be employed to investigate specific properties of this compound and its derivatives. One such technique is circular dichroism (CD) spectroscopy, which is particularly valuable for the analysis of chiral molecules.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. bath.ac.uk This technique is exquisitely sensitive to the three-dimensional structure of molecules and is widely used to determine the absolute configuration and conformation of chiral compounds in solution. bath.ac.uknih.gov

While this compound itself is not chiral, the introduction of a chiral center, for instance, by enzymatic resolution of the racemic alcohol or through asymmetric synthesis, would yield enantiomeric forms that are amenable to CD analysis. The successful chiral separation of other isoxazole derivatives, such as 3-carboxamido-5-aryl isoxazoles, using techniques like supercritical fluid chromatography has been reported, demonstrating the feasibility of obtaining enantiomerically pure isoxazole-based compounds. nih.gov The synthesis of chiral isoxazole derivatives as ligands for biological receptors has also been described. nih.gov

Although no specific CD spectroscopic data for chiral derivatives of this compound are available in the searched literature, it is a powerful prospective tool. If chiral derivatives were to be synthesized, their CD spectra would provide invaluable information. Each enantiomer would produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. Theoretical calculations could be used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers. Furthermore, CD spectroscopy could be used to study conformational changes in these molecules upon binding to biological targets. youtube.com

The potential application of CD spectroscopy underscores the importance of developing synthetic routes to chiral derivatives of this compound to fully explore their stereochemical properties and potential applications in fields such as medicinal chemistry and materials science.

Advanced Research Applications and Future Directions for 4 Isoxazol 3 Yl Phenyl Methanol

Utility as a Chemical Probe in Biological Systems Research

The isoxazole (B147169) scaffold is instrumental in the development of chemical probes for exploring biological systems. Derivatives of (4-(Isoxazol-3-yl)phenyl)methanol serve as valuable tools for investigating the function and activity of various protein targets. By modifying the core structure, researchers can create selective ligands to probe specific biological pathways.

One significant area of research is the development of allosteric modulators. For instance, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. nih.gov The functional handle provided by the methanol (B129727) group on the phenyl ring allows for systematic derivatization to study structure-activity relationships (SAR) and optimize binding affinity and selectivity. nih.gov

Furthermore, isoxazole derivatives have been investigated as inhibitors for enzymes like carbonic anhydrase (CA), which is a marker for several human cancers. acs.org The isoxazole ring can enhance the interaction of these compounds with their biological targets. acs.org The ability to systematically modify the phenyl and methanol components of this compound allows for the fine-tuning of these probes to better understand enzyme-inhibitor interactions.

Potential Applications as a Ligand in Catalysis or Materials Science

The structural features of this compound make it a promising candidate for applications in catalysis and materials science. The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, suggesting its potential use as a ligand in the synthesis of novel catalysts. chemrevlett.com

In materials science, isoxazole-containing compounds are explored for a variety of applications. Research has shown their potential as effective corrosion inhibitors for metals like copper in acidic environments. chemrevlett.com The heteroatoms in the isoxazole ring facilitate strong adsorption onto the metal surface, forming a protective layer. chemrevlett.com The phenyl-methanol backbone of this compound provides a robust structure that could be further functionalized to enhance these properties or to be incorporated into larger polymer systems. researchgate.net This opens up possibilities for creating new functional materials, such as specialized coatings or dyes. researchgate.net

Exploration in Agrochemical Research as a Novel Scaffold

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern agrochemical research. nih.gov The isoxazole ring is a well-established scaffold in the development of pesticides. elifesciences.org Compounds with this core structure have been shown to possess fungicidal and insecticidal properties. niscpr.res.in

The this compound framework offers a novel scaffold for creating new agrochemicals. By exploring derivatives of this compound, researchers can aim to develop next-generation pesticides that may exhibit improved efficacy, selectivity, and environmental profiles compared to existing products. The versatility of the isoxazole scaffold allows for the introduction of various functional groups to modulate biological activity and physical properties, making it an attractive starting point for agrochemical discovery programs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The design and discovery of new molecules based on the this compound scaffold are increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). In silico techniques are pivotal in modern drug and materials discovery.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, such as a protein's active site. For isoxazole derivatives, docking studies have been used to rationalize binding mechanisms with targets like carbonic anhydrase and to guide SAR studies for allosteric ligands of RORγt. nih.govacs.org

High-Throughput Virtual Screening (HTVS): This computational technique is used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. An ACC inhibitor featuring a 4-phenoxy-phenyl isoxazole structure was initially identified through HTVS. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, helping to predict the potency of new derivatives.

These computational tools enable researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the discovery pipeline.

Future Perspectives in Synthetic Methodology Development

The synthesis of isoxazoles is a well-established field, but there is ongoing research to develop more efficient, versatile, and sustainable methods. The classical synthesis often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. biolmolchem.comnih.gov

Future developments are likely to focus on several key areas:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. MCRs are being developed for the synthesis of isoxazol-5(4H)-ones. nih.govniscpr.res.in

Catalytic Systems: The use of novel catalysts, including facet-dependent Cu2O nanocrystals and other metal catalysts, is being explored to improve the synthesis of isoxazoles. biolmolchem.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. This could be applied to the synthesis of this compound and its derivatives.

The table below summarizes some of the synthetic methods used for isoxazole derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |

| [3+2] Cycloaddition | Nitrile Oxide, Alkyne | Cerium Ammonium Nitrate (CAN) | researchgate.net |

| Multi-component | Aryl Aldehyde, Hydroxylamine (B1172632), β-Ketoester | Sodium Malonate, Water | niscpr.res.in |

| Cyclocondensation | Hydroxylamine, Ethyl Acetoacetate, Aldehyde | Agro-waste Extract (WEOFPA) | nih.gov |

Identification of Novel Molecular Targets and Research Areas

The isoxazole scaffold has demonstrated activity against a wide range of biological targets, suggesting that this compound derivatives could be valuable in numerous therapeutic areas. biolmolchem.com

Recent research has identified several promising molecular targets for isoxazole-based compounds:

Anticancer Targets: Isoxazole derivatives have shown potent activity against various cancer cell lines, including melanoma, colorectal adenocarcinoma, and hepatocellular carcinoma. nih.govresearchgate.net Specific molecular targets include acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis that is upregulated in many cancers. nih.gov

Enzyme Inhibition: Beyond cancer, isoxazole derivatives have been developed as inhibitors for enzymes like tyrosinase and α-glucosidase, which are relevant to skin pigmentation disorders and diabetes, respectively. mdpi.com

Nuclear Receptors: The identification of isoxazoles as allosteric modulators of RORγt highlights their potential to target nuclear receptors, a large family of proteins involved in regulating gene expression. nih.gov

Future research will likely focus on identifying new protein targets for this scaffold and exploring its potential in treating a broader range of diseases, including infectious and inflammatory conditions. biolmolchem.comnih.gov

The table below details some of the molecular targets investigated for isoxazole-containing compounds.

| Molecular Target | Therapeutic Area | Finding | Reference(s) |

| RORγt (Allosteric Site) | Autoimmune Diseases | Identified as a novel class of inverse agonists. | nih.gov |

| Carbonic Anhydrase (CA) | Cancer | Isoxazole ring enhances inhibitory action. | acs.org |

| Acetyl-CoA Carboxylase (ACC) | Cancer | Derivatives show potent ACC inhibitory activity. | nih.gov |

| Tyrosinase & α-Glucosidase | Metabolic Disorders | Analogs exhibited strong inhibitory effects. | mdpi.com |

| Various Cancer Cell Lines | Cancer | Potent cytotoxic activity against melanoma (B16F1) and others. | nih.govresearchgate.net |

Green and Sustainable Chemistry Initiatives in Compound Development

In line with the growing emphasis on sustainability, green chemistry principles are being increasingly integrated into the synthesis of isoxazole derivatives. benthamdirect.comeurekaselect.com The goal is to minimize the environmental impact of chemical processes by reducing waste, using safer solvents, and lowering energy consumption. benthamdirect.com

Key green chemistry strategies for isoxazole synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve product yields compared to conventional heating methods. benthamdirect.comeurekaselect.comnih.gov

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis offers enhanced reaction efficiency, reduced energy use, and minimizes byproduct formation. elifesciences.org

Green Catalysts and Solvents: Researchers are exploring the use of environmentally benign catalysts, such as those derived from agro-waste like orange peel ash, and green solvents like water or glycerol. nih.govniscpr.res.in

Solvent-Free Protocols: Conducting reactions without a solvent further reduces waste and environmental impact. nih.govelifesciences.org

These sustainable approaches not only make the synthesis of compounds like this compound more eco-friendly but can also lead to more efficient and cost-effective production methods. elifesciences.org

Q & A

Q. Basic

- HPLC-DAD : Resolves isomers (e.g., regioisomeric isoxazoles) via retention time and UV spectra (λmax ~270 nm for aromatic systems).

- HRMS : Confirms molecular formulas (e.g., reports exact mass for C23H20N4O4).

- TGA/DSC : Detects solvent residues or polymorphic transitions, critical for crystallization reproducibility .

How do solvent and pH influence the stability of this compound in aqueous solutions?

Advanced

The compound is susceptible to hydrolysis under acidic/basic conditions. shows that refluxing in ethanol/water (pH ~7) minimizes degradation, while notes instability in polar aprotic solvents (e.g., DMF) at >40°C. Stability studies should include:

- pH-rate profiling : Identify degradation pathways (e.g., ring-opening at pH <3).

- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent aggregation .

What are emerging applications of this compound in materials science?

Advanced

Recent studies (e.g., ) exploit its π-conjugated system for:

- OLEDs : As electron-transport layers due to high electron affinity.

- MOFs : As linkers for porous frameworks (e.g., coordination with Zn²+ nodes).

Characterization via XRD and cyclic voltammetry (e.g., HOMO/LUMO levels) is essential for optimizing device performance .

How can researchers validate synthetic scalability while maintaining green chemistry principles?

Q. Advanced

- Solvent selection : Replace ethanol with Cyrene (dihydrolevoglucosenone) for reduced environmental impact.

- Catalyst recycling : Use immobilized Pd nanoparticles (e.g., on SiO2) to minimize heavy metal waste.

- Flow chemistry : Continuous synthesis (as in ) improves heat/mass transfer and reduces reaction times. Metrics like E-factor and PMI should be calculated for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.